![molecular formula C18H12N4O3 B6576693 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1421476-95-0](/img/structure/B6576693.png)
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, the Mizoroki–Heck reaction, a two-step reduction process, has been used in the synthesis of similar compounds . This process involves the use of NFSI and NaH for fluorination, followed by hydrolysis in 12 M HCl .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a pyridine ring, which is further attached to a chromene ring with a carboxamide group. The CAS Number of a similar compound, 6-(1H-Imidazol-1-yl)pyridin-3-amine, is 681004-51-3, and it has a molecular weight of 160.18 .
Chemical Reactions Analysis
The compound, due to the presence of an imidazole ring, shows both acidic and basic properties . It can participate in various chemical reactions, including the Mizoroki–Heck reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. Another compound has a yield of 62% and a melting point of 231–233 °C .
Scientific Research Applications
- Application : N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide has demonstrated submicromolar inhibitory activity against various tumor cell lines in vitro . Its potential as an anticancer agent warrants further exploration.
- Application : A luminescent MOF containing 2,6-di(1H-imidazol-1-yl)pyridine has been developed, showing efficient Fe^3+ ion detection . Such MOFs have applications in sensing and catalysis.
Anticancer Potential
Metal-Organic Frameworks (MOFs)
Future Directions
Imidazole-containing compounds have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, and their derivatives have shown different biological activities . Therefore, the future research directions could involve exploring the therapeutic potential of this compound and its derivatives.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have been reported to inhibit phosphatidylinositol 3-kinase (PI3K), a lipid kinase that plays a key regulatory role in various cellular physiological processes .
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some imidazole derivatives have been reported to inhibit PI3K, leading to the inhibition of the PI3K-AKT pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
Given the potential inhibition of pi3k, it can be inferred that the pi3k-akt signaling pathway could be affected . This pathway plays a key role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Given the potential inhibition of pi3k, it can be inferred that the compound could potentially affect cell growth, proliferation, survival, and metabolism .
properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVECFZAXAICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide |
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